

Fezagepras Sodium (PBI-4050) for Idiopathic Pulmonary Fibrosis: A Technical Overview

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Compound of Interest

Compound Name: Fezagepras sodium

Cat. No.: B15608665

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Executive Summary

Fezagepras sodium (also known as PBI-4050) is a small molecule that was under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). Developed by Liminal BioSciences, the compound demonstrated anti-fibrotic and anti-inflammatory properties in preclinical models. Its proposed mechanism of action involves the dual modulation of two G-protein coupled receptors: acting as an agonist of GPR40 and an antagonist of GPR84. A Phase 2 clinical trial in IPF patients showed encouraging signs of lung function stability. However, the clinical development of fezagepras for IPF was halted in June 2021 due to an unfavorable pharmacokinetic profile observed in a subsequent Phase 1 multiple-ascending dose study. This guide provides a detailed technical overview of the research conducted on **fezagepras sodium** for IPF, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Fezagepras sodium is a synthetic analogue of a medium-chain fatty acid that exerts its effects by modulating metabolite-sensing G-protein coupled receptors.^[1] Specifically, it functions as:

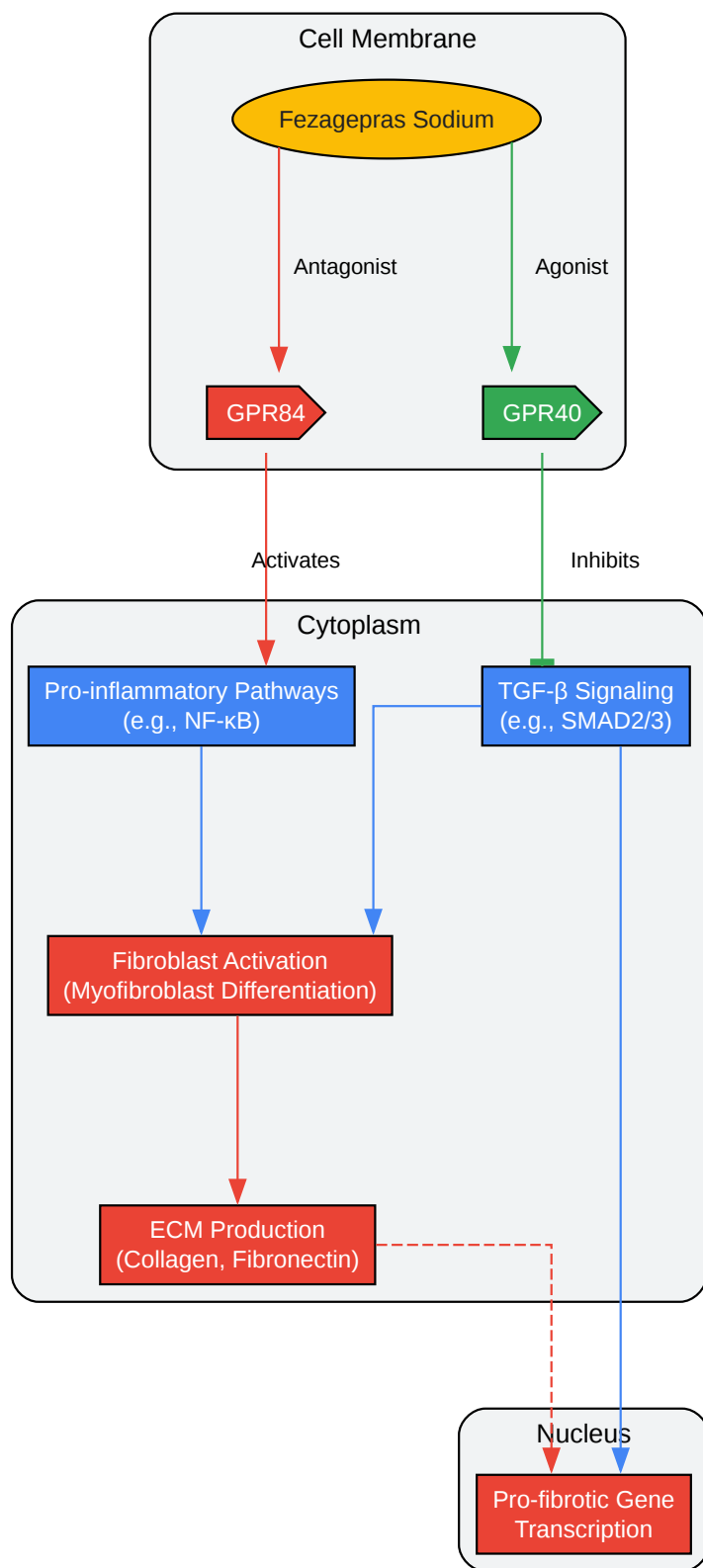
- An agonist of G-protein Coupled Receptor 40 (GPR40): Activation of GPR40 has been shown to be protective against fibrosis.^[1]

- An antagonist of G-protein Coupled Receptor 84 (GPR84): GPR84 is considered a pro-inflammatory and pro-fibrotic receptor.[1]

By this dual action, fezagepras was proposed to reduce fibrosis by regulating multiple pathways implicated in the pathogenesis of IPF.[2]

Signaling Pathways

The anti-fibrotic effects of fezagepras are believed to be mediated through the modulation of key signaling cascades in lung cells. Activation of GPR40 can attenuate transforming growth factor-beta (TGF- β) signaling, a central pathway in fibrosis. Antagonism of GPR84 is thought to reduce pro-inflammatory responses that contribute to the fibrotic process.



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Fezagepras Sodium's dual-action signaling pathway.

Preclinical Research

Fezagepras sodium demonstrated significant anti-fibrotic activity in various preclinical models of fibrosis, including a murine model of bleomycin-induced lung fibrosis.[\[2\]](#)

Key Preclinical Findings

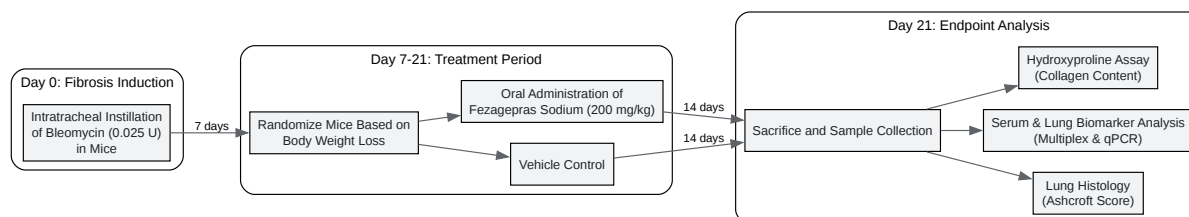
In the bleomycin-induced lung fibrosis model, oral treatment with **fezagepras sodium** (200 mg/kg) from day 7 to day 21 post-injury resulted in a significant decrease in the Ashcroft score, a measure of lung fibrosis.[\[3\]](#) Furthermore, the treatment led to a reduction in the serum levels and lung tissue gene expression of multiple key inflammatory and fibrotic biomarkers.[\[3\]](#)

Category	Biomarkers Reduced by Fezagepras Sodium
Pro-inflammatory Cytokines	G-CSF, IFN γ , IL-1 α , IL-1 β , IL-6, IL-17, TNF α
Chemokines	MCP-1, MIP-1 α , MIP-1 β , RANTES, KC
Other Cytokines	IL-3, IL-9, IL-13

Table 1: Preclinical Biomarker Modulation by **Fezagepras Sodium** in a Bleomycin-Induced Lung Fibrosis Model. Data sourced from a multiplex analysis of serum and qPCR of lung tissue.[\[3\]](#)

Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model

The following provides a detailed methodology for the preclinical evaluation of **fezagepras sodium** in a murine model of lung fibrosis.



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Workflow for preclinical evaluation of Fezagepras.

Methodology Details:

- **Animal Model:** Male C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
- **Fibrosis Induction:** On day 0, mice receive a single intratracheal instillation of bleomycin (e.g., 0.025 U) dissolved in sterile saline to induce lung injury and subsequent fibrosis.[3]
- **Treatment:** On day 7, post-bleomycin administration, mice are randomized into treatment and control groups. The treatment group receives daily oral gavage of **fezagepras sodium** (200 mg/kg) until day 21.[3] The control group receives a vehicle.
- **Endpoint Analysis:** On day 21, animals are euthanized.
 - **Histopathology:** Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, which is quantified using the Ashcroft scoring system.
 - **Biochemical Analysis:** Lung tissue can be analyzed for collagen content via a hydroxyproline assay.

- Biomarker Analysis: Blood is collected for serum analysis of cytokines and chemokines using multiplex assays. Lung tissue is harvested for gene expression analysis of inflammatory and fibrotic markers by qPCR.[3]
- Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell infiltration.

Clinical Research in IPF

Fezagepras sodium was evaluated in a Phase 2, open-label clinical trial (NCT02538536) in patients with IPF. The study assessed the safety, efficacy, and pharmacokinetics of fezagepras as a monotherapy and in combination with the approved IPF treatments, nintedanib and pirfenidone.[2]

Phase 2 Clinical Trial Protocol (NCT02538536)

- Study Design: A 12-week, open-label study in 41 patients with IPF.[2][4]
- Patient Population: Patients with a confirmed diagnosis of IPF.
- Treatment Arms:
 - **Fezagepras Sodium** (800 mg/day) monotherapy (n=9)
 - **Fezagepras Sodium** (800 mg/day) + Nintedanib (n=16)
 - **Fezagepras Sodium** (800 mg/day) + Pirfenidone (n=16)[2]
- Primary Outcome: Safety and tolerability.
- Secondary Outcomes: Change in Forced Vital Capacity (FVC), pharmacokinetics, and biomarker analysis.

Clinical Trial Results

Fezagepras sodium was generally well-tolerated, both alone and in combination with nintedanib or pirfenidone.[2] The most common side effect was diarrhea.[5]

Efficacy Data (Change in FVC at 12 Weeks):

Treatment Group	Mean Change in FVC (mL)	Mean Change in FVC (% predicted)	p-value
Fezagepras Monotherapy	-12.2	-1.11	0.7959
Fezagepras + Nintedanib	+1.87	+0.06	0.9539
Fezagepras + Pirfenidone	-102.0	-2.69	0.0124

Table 2: Change in Forced Vital Capacity (FVC) from Baseline to Week 12 in the Phase 2 Trial of **Fezagepras Sodium** in IPF Patients.[2]

The results indicated that lung function, as measured by FVC, remained stable in patients receiving fezagepras alone or in combination with nintedanib.[2] However, a statistically significant decline in FVC was observed in the group receiving fezagepras in combination with pirfenidone.[2] Pharmacokinetic analysis revealed that the concentration of fezagepras was reduced when co-administered with pirfenidone, suggesting a drug-drug interaction.[2]

Discontinuation of Clinical Development for IPF

Despite the encouraging Phase 2 results for monotherapy and in combination with nintedanib, Liminal BioSciences halted the clinical development of fezagepras for IPF in June 2021.[5] The decision was based on interim data from a Phase 1 multiple-ascending dose study in healthy volunteers, which revealed an unfavorable pharmacokinetic profile at higher doses. Specifically, the study showed low plasma concentrations of fezagepras and high levels of its glutamine conjugate metabolite. This finding led the company to conclude that achieving the desired therapeutic exposure for treating fibrosis was not feasible and to explore the drug's potential as a nitrogen-scavenging agent, an indication that was also later discontinued.

Conclusion

Fezagepras sodium showed promise as a potential therapeutic for idiopathic pulmonary fibrosis based on its novel dual-acting mechanism on GPR40 and GPR84, and supportive preclinical and initial clinical data. The stability in lung function observed in the Phase 2 trial for

the monotherapy and nintedanib combination arms was a positive signal. However, the unfavorable pharmacokinetic properties discovered in a subsequent study ultimately led to the cessation of its development for IPF. The research conducted on fezagepras provides valuable insights into the potential of targeting the GPR40/GPR84 axis for fibrotic diseases and underscores the critical importance of thorough pharmacokinetic characterization in drug development.

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